tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878738
InChI: InChI=1S/C16H21N3O3/c1-15(2,3)21-14(20)18-16(4,5)13-17-12(19-22-13)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,18,20)
SMILES:
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36 g/mol

tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate

CAS No.:

Cat. No.: VC15878738

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate -

Specification

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
IUPAC Name tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate
Standard InChI InChI=1S/C16H21N3O3/c1-15(2,3)21-14(20)18-16(4,5)13-17-12(19-22-13)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,18,20)
Standard InChI Key MKJRVRMHFLUODM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C)(C)C1=NC(=NO1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate features a 1,2,4-oxadiazole ring substituted at the 5-position with a phenyl group. The oxadiazole moiety is linked to a propan-2-yl backbone, which is further functionalized with a tert-butoxycarbonyl (Boc) carbamate group. This configuration confers rigidity and stability, critical for its role as a synthetic intermediate .

Molecular Formula: C₁₆H₂₁N₃O₃
Molecular Weight: 303.36 g/mol
Key Functional Groups:

  • 1,2,4-Oxadiazole ring (heterocyclic scaffold with N-O-N linkages)

  • Phenyl substituent (aromatic stability)

  • Boc-protected amine (enhances solubility and prevents unwanted reactions during synthesis) .

Physical Properties

PropertyValue
Melting PointNot reported
Boiling PointDecomposes before boiling
SolubilitySoluble in dichloromethane, methanol, THF
StabilityStable under inert conditions

The compound’s solubility in polar aprotic solvents facilitates its use in coupling reactions, while the Boc group’s lability under acidic conditions enables selective deprotection during multi-step syntheses .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate involves sequential heterocycle formation and protection/deprotection steps:

Step 1: Formation of 3-Phenyl-1,2,4-oxadiazole
A nitrile oxide intermediate, generated from hydroxylamine and phenylacetonitrile, undergoes [3+2] cycloaddition with a nitrile to form the oxadiazole ring. This reaction is typically catalyzed by base and conducted in anhydrous tetrahydrofuran (THF) .

Step 2: Alkylation and Boc Protection
The oxadiazole is alkylated using 2-bromo-2-methylpropane to introduce the propan-2-yl group. Subsequent Boc protection of the amine group employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

Step 3: Purification
Crude product is purified via flash column chromatography (eluent: dichloromethane/methanol 100:1), yielding the final compound in >80% purity .

Optimization Challenges

  • Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments during synthesis .

  • Boc Group Handling: While the Boc group enhances solubility, its removal requires trifluoroacetic acid (TFA), complicating large-scale production due to corrosive reagents .

Applications in Pharmaceutical Development

Role in Naldemedine Synthesis

Naldemedine (Symproic®), approved for opioid-induced constipation, incorporates tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate as a key building block. The oxadiazole moiety contributes to:

  • Receptor Binding Affinity: The heterocycle’s electron-deficient nature facilitates π-π interactions with μ-opioid receptors .

  • Metabolic Stability: Resistance to cytochrome P450 enzymes prolongs the drug’s half-life (~11 hours) .

Pharmacokinetics and Metabolism

Absorption and Distribution

In radiolabeled studies using [¹⁴C]-naldemedine, the parent compound derived from tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate exhibited:

  • Rapid Absorption: Median Tₘₐₓ = 0.8–0.9 hours.

  • Wide Distribution: Volume of distribution (Vd) = 110 L, indicating extensive tissue penetration .

Metabolic Fate

  • Primary Route: Hepatic oxidation via CYP3A4, forming inactive carboxylated metabolites.

  • Excretion: 68% fecal, 16% renal, with <5% unchanged drug in urine .

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